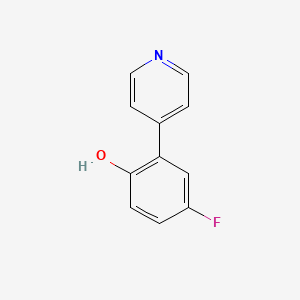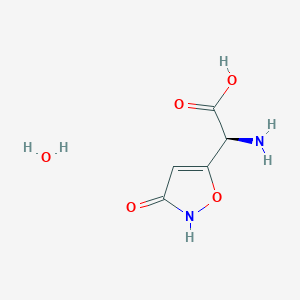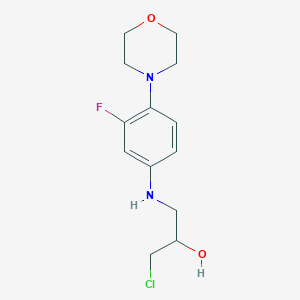
Methyl glucosinolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl glucosinolate is a naturally occurring compound found predominantly in plants of the Brassicaceae family. It belongs to the class of glucosinolates, which are sulfur- and nitrogen-containing secondary metabolites. These compounds play a crucial role in plant defense mechanisms and have garnered significant interest due to their potential health benefits and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions: Methyl glucosinolate can be synthesized through a series of chemical reactions involving the precursor amino acids. The synthesis typically involves the following steps:
Chain Elongation: The amino acid methionine undergoes chain elongation to form homomethionine.
Core Structure Formation: The elongated amino acid is then converted into the glucosinolate core structure through a series of enzymatic reactions, including oxidation and glycosylation.
Side-Chain Modification: The final step involves the methylation of the glucosinolate core structure to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Brassicaceae species. The extraction process includes:
Harvesting: Plants rich in glucosinolates are harvested at the optimal growth stage.
Extraction: The plant material is subjected to solvent extraction, typically using methanol or water, to isolate the glucosinolates.
Purification: The crude extract is then purified using chromatographic techniques to obtain pure this compound.
化学反応の分析
Types of Reactions: Methyl glucosinolate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, thiocyanates, and nitriles.
Oxidation: Involves the conversion of this compound to sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiols.
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Isothiocyanates: Known for their antimicrobial and anticancer properties.
Thiocyanates: Used in various industrial applications.
Nitriles: Serve as intermediates in organic synthesis.
科学的研究の応用
Methyl glucosinolate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the production of biofumigants and natural pesticides
作用機序
Methyl glucosinolate exerts its effects primarily through its hydrolysis products. The enzyme myrosinase catalyzes the hydrolysis of this compound to produce isothiocyanates, which are known to:
Induce Phase II Detoxification Enzymes: Enhancing the body’s ability to detoxify carcinogens.
Inhibit Cell Proliferation: Preventing the growth of cancer cells.
Modulate Inflammatory Pathways: Reducing inflammation through the inhibition of pro-inflammatory cytokines.
類似化合物との比較
Methyl glucosinolate is unique among glucosinolates due to its specific methyl group, which influences its reactivity and biological activity. Similar compounds include:
Sinigrin: An aliphatic glucosinolate found in mustard seeds.
Glucoraphanin: A precursor to sulforaphane, known for its potent anticancer properties.
Glucobrassicin: An indole glucosinolate found in cruciferous vegetables
In comparison, this compound is particularly noted for its role in producing methyl isothiocyanate, a compound with significant biofumigant properties.
特性
CAS番号 |
497-77-8 |
|---|---|
分子式 |
C8H15NO9S2 |
分子量 |
333.3 g/mol |
IUPAC名 |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+ |
InChIキー |
UBTOEGCOMHAXGV-YCRREMRBSA-N |
異性体SMILES |
C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O |
正規SMILES |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
melting_point |
207 - 209 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)



![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)



